1-(4-Bromo-2-chlorophenyl)guanidine
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Overview
Description
1-(4-Bromo-2-chlorophenyl)guanidine is a chemical compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is further attached to a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-2-chloroaniline with cyanamide under specific reaction conditions, such as elevated temperatures and the presence of a catalyst. Another approach is the diazotization of 4-bromo-2-chloroaniline followed by the reaction with guanidine hydrochloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)guanidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-chlorophenyl)guanidine exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group, in particular, plays a crucial role in binding to enzymes and receptors, leading to biological responses. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)guanidine
1-(3,5-dibromophenyl)guanidine
1-(4-bromophenyl)guanidine
1-(2-chlorophenyl)guanidine
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Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQHQHJJXSZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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